molecular formula C9H11NO4S B1374350 2-(4-Sulfamoylphenyl)propanoic acid CAS No. 1565048-99-8

2-(4-Sulfamoylphenyl)propanoic acid

Cat. No. B1374350
M. Wt: 229.26 g/mol
InChI Key: GTNIHNXJMUVRBM-UHFFFAOYSA-N
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Description

2-(4-Sulfamoylphenyl)propanoic acid is a chemical compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Molecular Structure Analysis

The InChI code for 2-(4-Sulfamoylphenyl)propanoic acid is 1S/C9H11NO4S/c1-6(9(11)12)7-2-4-8(5-3-7)15(10,13)14/h2-6H,1H3,(H,11,12)(H2,10,13,14) and the InChI key is GTNIHNXJMUVRBM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(4-Sulfamoylphenyl)propanoic acid is a neat compound with a molecular weight of 229.26 .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its related compounds have been synthesized, showcasing the significance of single-crystal X-ray analysis for unambiguous structure determination, as seen in their extensive use of hydrogen bonding and unique crystallization patterns (Kumarasinghe, Hruby, & Nichol, 2009).

Role as a Building Block in Heterocyclic Synthesis

  • 2-Cyano-N-(4-sulfamoylphenyl) acetamide, a derivative of 2-(4-Sulfamoylphenyl)propanoic acid, has been extensively used as a building block for synthesizing various polyfunctionalized heterocyclic compounds, demonstrating its versatility in chemical synthesis (Gouda, 2014).

Antileukotrienic Agent Synthesis

  • The compound has also been explored in the synthesis of potential antileukotrienic drugs, highlighting its applicability in the development of new therapeutic agents (Jampílek et al., 2004).

Pharmaceutical and Medicinal Chemistry

  • In the field of medicinal chemistry, derivatives of 2-(4-Sulfamoylphenyl)propanoic acid have been synthesized and evaluated for various biological activities, indicating its potential in the development of new pharmaceutical agents (Darwish et al., 2014).

Enantioseparation Studies

  • The compound has been used in enantioseparation studies, aiding in the understanding of enantiorecognition in chemistry and its implications for drug development and other applications (Jin et al., 2020).

Safety And Hazards

The safety data sheet for 2-(4-Sulfamoylphenyl)propanoic acid indicates that it is a controlled product and may require documentation to meet relevant regulations . It is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

2-(4-sulfamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6(9(11)12)7-2-4-8(5-3-7)15(10,13)14/h2-6H,1H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNIHNXJMUVRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Sulfamoylphenyl)propanoic acid

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